2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240528-22-6
VCID: VC2556062
InChI: InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl
Molecular Formula: C9H8ClF3N2
Molecular Weight: 236.62 g/mol

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride

CAS No.: 1240528-22-6

Cat. No.: VC2556062

Molecular Formula: C9H8ClF3N2

Molecular Weight: 236.62 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride - 1240528-22-6

Specification

CAS No. 1240528-22-6
Molecular Formula C9H8ClF3N2
Molecular Weight 236.62 g/mol
IUPAC Name 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile;hydrochloride
Standard InChI InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H
Standard InChI Key BZDBSWDFNKNCDT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is characterized by the following identifiers:

ParameterValue
CAS Number1240528-22-6
Molecular FormulaC₉H₇F₃N₂·HCl or C₉H₈ClF₃N₂
Molecular Weight236.62 g/mol
Physical StatePowder at room temperature
IUPAC Name2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride

Structural Representations

The compound can be represented through various chemical notations:

Representation TypeValue
InChIInChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H
InChI KeyBZDBSWDFNKNCDT-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl

Structural Features

The compound possesses several key structural elements that contribute to its chemical behavior:

  • A trifluoromethyl group (-CF₃) attached to the meta position of a phenyl ring

  • An amino group (-NH₂) serving as a basic site and nucleophilic center

  • A nitrile group (-C≡N) providing potential for various transformations

  • Hydrochloride salt formation, affecting solubility and stability properties

The trifluoromethyl substituent is particularly noteworthy as it significantly alters the electronic properties of the molecule through its strong electron-withdrawing effect, influencing reactivity patterns and potential biological interactions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically follows a well-established pathway:

Primary Synthetic Approach

The most common synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonium acetate and potassium cyanide under controlled conditions. This Strecker synthesis yields the desired product through the formation of an imine intermediate followed by cyanide addition. The reaction sequence can be outlined as follows:

  • Formation of imine from 3-(trifluoromethyl)benzaldehyde and ammonium acetate

  • Nucleophilic addition of cyanide to the imine

  • Protonation of the amino group with hydrochloric acid to form the hydrochloride salt

Reaction Conditions

Critical parameters for successful synthesis include:

  • Temperature control (typically 0-25°C during cyanide addition)

  • pH maintenance (slightly acidic during the final stages)

  • Appropriate solvent selection (commonly methanol or ethanol)

  • Careful addition rates of reagents to prevent side reactions

Industrial Production Methods

For larger-scale production, modifications to the laboratory synthesis are implemented to optimize yield, purity, and safety:

  • Continuous flow reactors may replace batch processes to improve efficiency

  • Alternative cyanide sources (such as trimethylsilyl cyanide) may be employed to reduce hazards

  • Advanced purification techniques including recrystallization or chromatography are utilized to achieve high purity standards

  • Process analytical technology may be implemented for real-time monitoring of reaction progress

Chemical Properties and Reactions

Physical Properties

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar solvents (water, methanol, DMSO)
Melting PointData not provided in search results
pKaData not provided in search results

Chemical Reactions

The compound participates in various chemical reactions due to its functional groups:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amino group:

  • Oxidizing agents such as potassium permanganate (KMnO₄) can be employed

  • Potential formation of corresponding oxides or higher oxidation state products

  • Controlled oxidation conditions are crucial to prevent multiple oxidation sites

Reduction Reactions

Reduction processes can be directed at the nitrile functionality:

  • Reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine

  • Catalytic hydrogenation (H₂/Pd) offers more selective reduction pathways

  • Sequential reduction can yield derivatives with modified pharmacological properties

Substitution Reactions

The trifluoromethyl group influences substitution reactions:

  • Nucleophilic substitution reactions occur under specific conditions

  • The trifluoromethyl group can be substituted with other functional groups

  • These transformations allow for the creation of diverse chemical libraries

Biological Activity and Applications

Enhanced Drug-Like Properties

The trifluoromethyl group confers several advantageous properties:

  • Increased lipophilicity, potentially improving membrane permeability

  • Enhanced metabolic stability against oxidative degradation

  • Improved binding affinity to various protein targets through electronic effects and lipophilic interactions

Enzyme Inhibition

Research has indicated potential enzyme inhibitory activity:

  • Preliminary studies suggest inhibitory effects on reverse transcriptase enzymes

  • The presence of the trifluoromethyl group significantly enhances potency compared to non-fluorinated analogs

  • This activity suggests potential applications in antiviral therapy development

Applications in Organic Synthesis

The compound serves as a valuable building block in synthetic chemistry:

  • The nitrile group can be hydrolyzed to form carboxylic acids or amides

  • The amino group facilitates coupling reactions typical of aromatic amines

  • These transformations enable the synthesis of more complex molecules with potential therapeutic applications

Comparison with Similar Compounds

Structural analogs with positional variations show differing activity profiles:

CompoundStructural DifferenceNotable Effects
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile HClortho-CF₃ positionDifferent binding profile due to steric effects
2-Amino-2-[4-(trifluoromethyl)phenyl]acetonitrile HClpara-CF₃ positionAltered electronic distribution and reactivity
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol HClReduced nitrile (alcohol)Different hydrogen bonding capability

The meta position of the trifluoromethyl group in the title compound creates a unique electronic environment that influences its chemical reactivity and biological activity compared to these analogs .

Research Applications

Medicinal Chemistry

The compound has found applications in medicinal chemistry research due to several favorable characteristics:

Metabolic Stability Studies

The trifluoromethyl group significantly impacts metabolic properties:

  • Enhanced resistance to cytochrome P450-mediated oxidation

  • Prolonged half-life in liver microsome assays

  • These properties make it valuable for developing compounds with improved pharmacokinetic profiles

Structure-Activity Relationship Studies

Research utilizing this compound has contributed to understanding structure-activity relationships:

  • Systematic variations of the trifluoromethyl position provide insights into binding requirements

  • Modifications of the nitrile group help establish the importance of this functional group in target binding

  • These studies guide the rational design of more potent and selective compounds

Receptor Binding Studies

The compound's unique structure facilitates specific receptor interactions:

  • The trifluoromethyl group provides a lipophilic binding pocket interaction

  • The amino group can form hydrogen bonds with receptor sites

  • The nitrile group serves as a hydrogen bond acceptor in target binding

Analytical Characterization

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features useful for identification and purity assessment:

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy reveals distinctive signals:

  • ¹H NMR shows aromatic protons in the region δ 7.5-8.0 ppm

  • The methine proton (CH) adjacent to the amino and nitrile groups appears as a singlet

  • ¹⁹F NMR displays a characteristic signal for the trifluoromethyl group

  • ¹³C NMR confirms the presence of the nitrile carbon at approximately δ 120 ppm

Mass Spectrometry

Mass spectrometric analysis provides valuable structural information:

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.06342146.8
[M+Na]⁺223.04536155.6
[M+NH₄]⁺218.08996149.4
[M+K]⁺239.01930147.1
[M-H]⁻199.04886137.3
[M+Na-2H]⁻221.03081148.4
[M]⁺200.05559144.3
[M]⁻200.05669144.3

These mass spectrometric data provide characteristic fingerprints for identification and confirmation of the compound's structure .

Hazard StatementPrecautionary Statement
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP264 - Wash hands thoroughly after handling
H319 - Causes serious eye irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H335 - May cause respiratory irritationP301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

The compound should be stored in a cool, dry place for long-term stability and handled by technically qualified personnel in appropriate laboratory settings .

Future Research Directions

Medicinal Chemistry Development

Several promising research avenues exist for this compound:

  • Further exploration of structure-activity relationships by systematic modification of substituents

  • Development of more selective enzyme inhibitors based on the trifluoromethyl-phenyl-acetonitrile scaffold

  • Investigation of potential synergistic effects when combined with established therapeutic agents

Synthetic Applications

The compound's reactive functional groups offer opportunities for chemical diversification:

  • Development of new synthetic methodologies utilizing the nitrile and amino groups

  • Exploration of stereoselective transformations to create chiral derivatives

  • Incorporation into more complex molecular frameworks for biological screening

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